molecular formula C10H10Se B14712611 [(But-2-yn-1-yl)selanyl]benzene CAS No. 13702-07-3

[(But-2-yn-1-yl)selanyl]benzene

Cat. No.: B14712611
CAS No.: 13702-07-3
M. Wt: 209.16 g/mol
InChI Key: NBYBTJBBCJLBFW-UHFFFAOYSA-N
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Description

[(But-2-yn-1-yl)selanyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring and a but-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(But-2-yn-1-yl)selanyl]benzene typically involves the reaction of but-2-yn-1-yl halides with selenolates. One common method is the nucleophilic substitution reaction where but-2-yn-1-yl bromide reacts with sodium selenide in the presence of a suitable solvent like dimethylformamide (DMF) under an inert atmosphere . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(But-2-yn-1-yl)selanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenium atom to its lower oxidation states.

    Substitution: The but-2-yn-1-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenoxides, while substitution reactions can introduce various functional groups onto the benzene ring or the but-2-yn-1-yl group.

Mechanism of Action

The mechanism of action of [(But-2-yn-1-yl)selanyl]benzene involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes and selenoproteins, which play crucial roles in various biochemical pathways. The compound’s effects are often mediated by its ability to modulate oxidative stress and influence redox reactions within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(But-2-yn-1-yl)selanyl]benzene is unique due to its specific structure, which combines a benzene ring with a but-2-yn-1-yl group and a selenium atom

Properties

CAS No.

13702-07-3

Molecular Formula

C10H10Se

Molecular Weight

209.16 g/mol

IUPAC Name

but-2-ynylselanylbenzene

InChI

InChI=1S/C10H10Se/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8H,9H2,1H3

InChI Key

NBYBTJBBCJLBFW-UHFFFAOYSA-N

Canonical SMILES

CC#CC[Se]C1=CC=CC=C1

Origin of Product

United States

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